

# Comparative Efficacy of Trikvilar vs. Monophasic Oral Contraceptives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the efficacy and characteristics of **Trikvilar**, a triphasic oral contraceptive, and conventional monophasic oral contraceptives. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, outlining experimental methodologies, and visualizing key concepts.

## **Data Presentation**

The following tables summarize the key efficacy and cycle control parameters from comparative studies.

Table 1: Contraceptive Efficacy

| Contraceptive         | Pearl Index<br>(Pregnancies per<br>100 woman-years) | Study Population                     | Citation |
|-----------------------|-----------------------------------------------------|--------------------------------------|----------|
| Trikvilar (Triphasic) | 0.3 (user failure)                                  | 1088 women in a multicenter trial    | [1]      |
| Monophasic OC         | 0.2 (user failure)                                  | 1088 women in a<br>multicenter trial | [1]      |



Table 2: Cycle Control - Intermenstrual Bleeding

| Contraceptive         | Incidence of<br>Intermenstrual<br>Bleeding/Spotting                                              | Study Details                     | Citation |
|-----------------------|--------------------------------------------------------------------------------------------------|-----------------------------------|----------|
| Trikvilar (Triphasic) | 7.6% of women reported complaints                                                                | Multicenter trial with 1088 women | [1]      |
| Monophasic OC         | 9.0% of women reported complaints                                                                | Multicenter trial with 1088 women | [1]      |
| Triphasic OC          | Lower incidence of<br>spotting and<br>breakthrough bleeding<br>compared to<br>monophasic LNG OCs | Combined analysis of two studies  | [2]      |
| Monophasic OC         | Higher incidence of spotting and breakthrough bleeding compared to triphasic LNG OCs             | Combined analysis of two studies  | [2]      |

Table 3: Common Side Effects and Discontinuation



| Parameter                                                             | Trikvilar<br>(Triphasic) | Monophasic<br>OC                         | Study Details                                   | Citation |
|-----------------------------------------------------------------------|--------------------------|------------------------------------------|-------------------------------------------------|----------|
| Most Common<br>Side Effect                                            | Headache,<br>Dizziness   | Headache,<br>Dizziness                   | Frequency of reports was similar in both groups | [1]      |
| Leading Reason<br>for<br>Discontinuation<br>(Side Effect-<br>Related) | Headache                 | Headache                                 | Multicenter trial                               | [1]      |
| Continuation Rate at 11 Months                                        | 84.6%                    | 80.8%<br>(difference not<br>significant) | Multicenter trial                               | [1]      |

# **Experimental Protocols**

The data presented is primarily derived from randomized controlled trials (RCTs), which are the gold standard for evaluating the efficacy of medical interventions.[2] A comprehensive Cochrane review, which analyzed 23 trials, serves as a primary source for the conclusions drawn in this guide.[2][3][4]

General Methodology of Comparative RCTs:

- Study Design: The majority of studies are multicenter, randomized, open-label, or doubleblind controlled trials.[1][2]
- Participants: Healthy women of reproductive age with normal menstrual cycles are typically enrolled.[1] Key exclusion criteria often include pre-existing conditions that contraindicate oral contraceptive use, such as a history of thromboembolic disorders, certain cancers, and uncontrolled hypertension.[5]
- Intervention: Participants are randomly assigned to receive either a triphasic oral
  contraceptive (like Trikvilar) or a monophasic oral contraceptive for a specified duration,
  typically at least three treatment cycles.[2][6]



- Data Collection: Data on pregnancy, menstrual bleeding patterns (including intermenstrual bleeding and spotting), side effects, and reasons for discontinuation are collected at regular follow-up visits.[1][2]
- Outcome Measures: The primary outcome is typically contraceptive efficacy, measured by the Pearl Index (number of pregnancies per 100 woman-years of use).[7] Secondary outcomes include cycle control, incidence of side effects, and continuation rates.
- Statistical Analysis: Statistical methods such as odds ratios are used to compare the outcomes between the two groups.[2] The intention-to-treat analysis is a crucial component of high-quality RCTs in this field.[8]

For detailed and standardized reporting of such trials, researchers are encouraged to adhere to the Consolidated Standards of Reporting Trials (CONSORT) statement.[9][10]

# Mandatory Visualization Hormonal Mechanism of Action

The primary mechanism of action for both triphasic and monophasic oral contraceptives involves the suppression of ovulation through the synergistic action of synthetic estrogen (ethinyl estradiol) and progestin (levonorgestrel in the case of **Trikvilar**).[11][12][13] The following diagram illustrates this hormonal feedback loop.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Impact of combined hormonal contraceptives and metformin on metabolic syndrome in women with hyperandrogenic polycystic ovary syndrome and obesity: The COMET-PCOS randomized clinical trial | PLOS Medicine [journals.plos.org]
- 2. Triphasic versus monophasic oral contraceptives for contraception PMC [pmc.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Triphasic versus monophasic oral contraceptives for contraception PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Trial Exclusion Criteria An Assessment of the NIH Women's Health Initiative -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Contraceptives: Analyzing Effectiveness and Utilization Challenges to Improve Reproductive Health Outcomes [publishing.emanresearch.org]
- 8. Reporting Guidelines: The Consolidated Standards of Reporting Trials (CONSORT)
   Framework PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CONSORT statement PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consolidated Standards of Reporting Trials Wikipedia [en.wikipedia.org]
- 11. Levonorgestrel/Ethinyl Estradiol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing WebMD [webmd.com]
- 12. Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info / MOA [drugs.com]
- 13. Levonorgestrel and ethinyl estradiol (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- To cite this document: BenchChem. [Comparative Efficacy of Trikvilar vs. Monophasic Oral Contraceptives: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b14089268#comparative-efficacy-of-trikvilar-vs-monophasic-oral-contraceptives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com